molecular formula C7H11NO B13568195 4-(Isocyanomethyl)oxane

4-(Isocyanomethyl)oxane

Cat. No.: B13568195
M. Wt: 125.17 g/mol
InChI Key: NRMHHHYBZXJNPG-UHFFFAOYSA-N
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Description

4-(Isocyanomethyl)oxane is an organic compound characterized by the presence of an isocyanide group attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)oxane typically involves the reaction of oxane derivatives with isocyanide precursors. One common method includes the nucleophilic substitution of a halogenated oxane with an isocyanide reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 4-(Isocyanomethyl)oxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Isocyanomethyl)oxane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Isocyanomethyl)oxane is primarily driven by the reactivity of the isocyanide group. This group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison: 4-(Isocyanomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanides. The presence of the oxane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other isocyanides may not be as effective .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-(isocyanomethyl)oxane

InChI

InChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2

InChI Key

NRMHHHYBZXJNPG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1CCOCC1

Origin of Product

United States

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